molecular formula C20H25N3O2 B269202 4-[(anilinocarbonyl)amino]-N,N-dipropylbenzamide

4-[(anilinocarbonyl)amino]-N,N-dipropylbenzamide

Katalognummer B269202
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: LWBVZXQFPVZQMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Anilinocarbonyl)amino]-N,N-dipropylbenzamide, also known as Compound 10, is a synthetic compound that has gained attention in the scientific community due to its potential use in cancer treatment.

Wirkmechanismus

The exact mechanism of action of 4-[(anilinocarbonyl)amino]-N,N-dipropylbenzamide 10 is not fully understood, but it is believed to work by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of various proteins, including those that are important for cancer cell growth and survival. By inhibiting Hsp90, 4-[(anilinocarbonyl)amino]-N,N-dipropylbenzamide 10 disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects
4-[(anilinocarbonyl)amino]-N,N-dipropylbenzamide 10 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anti-cancer effects, it has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of various inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-[(anilinocarbonyl)amino]-N,N-dipropylbenzamide 10 is its relatively simple synthesis method, which allows for large-scale production. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments.

Zukünftige Richtungen

There are several potential future directions for research on 4-[(anilinocarbonyl)amino]-N,N-dipropylbenzamide 10. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(anilinocarbonyl)amino]-N,N-dipropylbenzamide 10 and to identify any potential side effects or toxicity in humans. Finally, there is potential for the development of analogs or derivatives of 4-[(anilinocarbonyl)amino]-N,N-dipropylbenzamide 10 that may have improved efficacy or solubility.

Synthesemethoden

4-[(anilinocarbonyl)amino]-N,N-dipropylbenzamide 10 is synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-chlorobenzoic acid with propyl amine to form 4-propylbenzoic acid. This is followed by the reaction of 4-propylbenzoic acid with thionyl chloride to form 4-propylbenzoyl chloride. The final step involves the reaction of 4-propylbenzoyl chloride with aniline to form 4-[(anilinocarbonyl)amino]-N,N-dipropylbenzamide 10.

Wissenschaftliche Forschungsanwendungen

4-[(anilinocarbonyl)amino]-N,N-dipropylbenzamide 10 has been the subject of numerous scientific studies due to its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Eigenschaften

Produktname

4-[(anilinocarbonyl)amino]-N,N-dipropylbenzamide

Molekularformel

C20H25N3O2

Molekulargewicht

339.4 g/mol

IUPAC-Name

4-(phenylcarbamoylamino)-N,N-dipropylbenzamide

InChI

InChI=1S/C20H25N3O2/c1-3-14-23(15-4-2)19(24)16-10-12-18(13-11-16)22-20(25)21-17-8-6-5-7-9-17/h5-13H,3-4,14-15H2,1-2H3,(H2,21,22,25)

InChI-Schlüssel

LWBVZXQFPVZQMF-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Kanonische SMILES

CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.